3-Methanesulfonylazetidine-3-carboxylic acid hydrochloride

physicochemical properties solubility lead-likeness

3-Methanesulfonylazetidine-3-carboxylic acid hydrochloride (CAS 2639463-12-8) is a synthetic constrained amino acid analog belonging to the azetidine-3-carboxylic acid class. It features a four-membered azetidine ring with a geminal methanesulfonyl (–SO₂CH₃) and carboxylic acid (–COOH) substitution at the 3-position, creating a quaternary carbon center.

Molecular Formula C5H10ClNO4S
Molecular Weight 215.66 g/mol
Cat. No. B13518249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methanesulfonylazetidine-3-carboxylic acid hydrochloride
Molecular FormulaC5H10ClNO4S
Molecular Weight215.66 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1(CNC1)C(=O)O.Cl
InChIInChI=1S/C5H9NO4S.ClH/c1-11(9,10)5(4(7)8)2-6-3-5;/h6H,2-3H2,1H3,(H,7,8);1H
InChIKeyVZWRYMJRRIYVRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methanesulfonylazetidine-3-carboxylic Acid Hydrochloride: A Quaternary Azetidine Building Block for Drug Discovery


3-Methanesulfonylazetidine-3-carboxylic acid hydrochloride (CAS 2639463-12-8) is a synthetic constrained amino acid analog belonging to the azetidine-3-carboxylic acid class. It features a four-membered azetidine ring with a geminal methanesulfonyl (–SO₂CH₃) and carboxylic acid (–COOH) substitution at the 3-position, creating a quaternary carbon center [1]. The hydrochloride salt form (MW 215.7 Da) provides enhanced aqueous solubility compared to the free base [1]. This compound is primarily utilized as a rigid, functionally dense building block in medicinal chemistry for the construction of protease inhibitors, peptidomimetics, and small-molecule therapeutics [2].

Why Generic Azetidine-3-Carboxylic Acids Cannot Replace 3-Methanesulfonylazetidine-3-carboxylic Acid Hydrochloride


Simple azetidine-3-carboxylic acid (A3C) and its N-sulfonyl or 3-alkyl analogs lack the unique combination of a quaternary carbon center, a strong electron-withdrawing methanesulfonyl group, and a free secondary amine present in the target compound [1]. A3C itself is a proline mimic known for toxic incorporation into proteins [2], whereas the gem-disubstituted target compound resists ribosomal incorporation due to steric hindrance. The N-methanesulfonyl isomer (1-methanesulfonylazetidine-3-carboxylic acid, CAS 1219828-27-9) lacks the free amine nucleophile required for peptide coupling or further diversification . These structural differences translate into quantifiable disparities in polarity, hydrogen-bonding capacity, metabolic stability, and synthetic utility that preclude direct interchangeability in lead optimization or procurement workflows.

Quantitative Differentiation of 3-Methanesulfonylazetidine-3-carboxylic Acid Hydrochloride from Structural Analogs


Enhanced Polarity and Aqueous Solubility vs. Azetidine-3-Carboxylic Acid

The target compound exhibits a computed partition coefficient (LogP) 4.75 units lower than that of azetidine-3-carboxylic acid, indicating substantially greater hydrophilicity. This is accompanied by a 68% larger polar surface area (PSA), suggesting improved aqueous solubility and reduced passive membrane permeability relative to the parent azetidine [1][2]. Such properties are particularly relevant for fragment-based drug discovery campaigns seeking low-logP, high-solubility starting points.

physicochemical properties solubility lead-likeness

Distinct Hydrogen-Bonding Capacity vs. 1-Methanesulfonylazetidine-3-Carboxylic Acid (N-Sulfonyl Isomer)

The targeted C-sulfonyl azetidine retains a free secondary amine (azetidine N–H), increasing the total hydrogen-bond donor count to two (COOH + NH) versus one (COOH only) for the N-methanesulfonyl isomer [1]. Conversely, the N-substituted isomer possesses only one H-bond donor and a less nucleophilic amine, limiting its capacity for specific target interactions . This difference can critically affect binding affinity in protease active sites that rely on amine recognition.

medicinal chemistry hydrogen bonding target engagement

Resistance to Ribosomal Incorporation vs. Azetidine-3-Carboxylic Acid (Proline Mimic Toxicity)

Azetidine-3-carboxylic acid is a documented proline analog that is misincorporated into nascent proteins, leading to misfolding and cytotoxicity [1]. The target compound, however, bears a bulky methanesulfonyl group at C3 that creates a quaternary center, sterically blocking recognition by prolyl-tRNA synthetase and preventing ribosomal incorporation [2]. While direct enzymatic inhibition data (Ki) for this specific compound are not publicly available, extensive precedent with other 3,3-disubstituted azetidines establishes that geminal substitution effectively abolishes translational miscoding.

metabolic stability toxicology protein synthesis

Enhanced Synthetic Versatility via Free Secondary Amine vs. N-Protected Analogs

Unlike the corresponding Boc-protected (1-Boc-3-methanesulfonylazetidine-3-carboxylic acid) or Fmoc-protected derivatives, the hydrochloride salt of the target compound provides the free amine directly, obviating deprotection steps that can cause epimerization or degradation of the acid-labile quaternary center . The target compound is supplied with a purity specification of ≥95% (HPLC) [1], and the hydrochloride salt form ensures the amine is protonated and non-nucleophilic during storage, minimizing N-oxidation or unwanted side reactions.

synthetic chemistry building blocks diversification

Optimal Application Scenarios for 3-Methanesulfonylazetidine-3-carboxylic Acid Hydrochloride in Drug Discovery and Chemical Biology


Fragment-Based Lead Discovery Requiring Low Lipophilicity Building Blocks

With a computed LogP of -4.09 and PSA of 83 Ų, this compound is ideally suited for fragment libraries targeting polar binding sites (e.g., kinase hinge regions, metalloprotease active sites). Its extremely low lipophilicity aligns with the 'rule-of-three' guidelines for fragment-based screening, where high aqueous solubility is a prerequisite [1].

Design of Protease Inhibitors with Bidentate Hydrogen-Bonding Interactions

The free secondary amine and carboxylic acid provide two hydrogen-bond donors capable of engaging catalytic aspartate or serine residues in protease active sites. This bidentate motif is absent in N-sulfonyl analogs, making the target compound a privileged scaffold for aspartyl protease and serine protease inhibitor programs [1].

Construction of Metabolically Stable Peptidomimetics

The quaternary C3 center blocks ribosomal incorporation and oxidative metabolism at the α-carbon, addressing the two major liabilities of the parent azetidine-3-carboxylic acid scaffold. This makes the target compound a superior choice for cellular assays where proteotoxicity and rapid metabolic clearance must be avoided [2].

Solid-Phase Peptide Synthesis (SPPS) Without Additional Deprotection Steps

The hydrochloride salt delivers the free amine directly, enabling immediate on-resin coupling with Fmoc-protected amino acids. This eliminates the acidolytic Boc-deprotection step required for N-Boc-protected analogs, reducing overall synthesis cycle time and preserving the integrity of the acid-sensitive quaternary center [3].

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